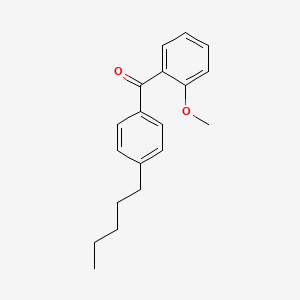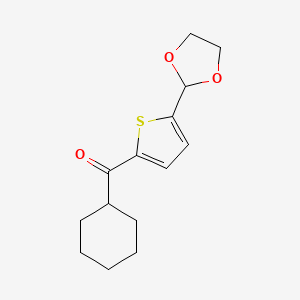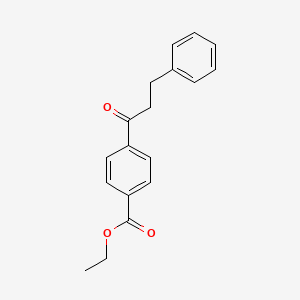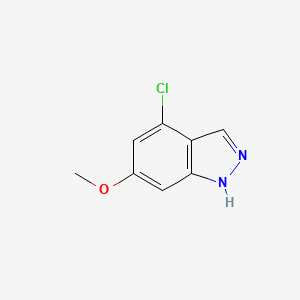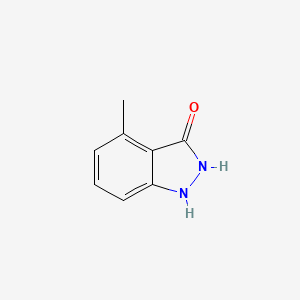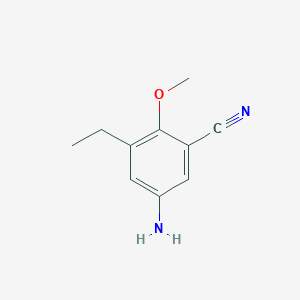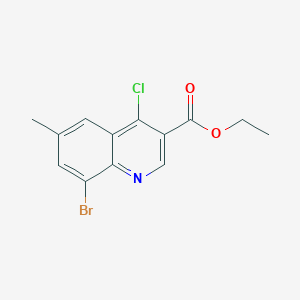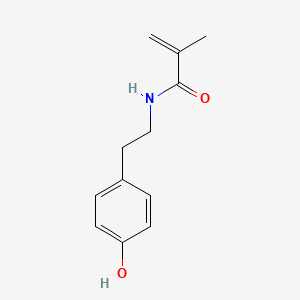
N-Methacryloyltyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methacryloyltyramine (CAS Number: 37140-99-1) is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of approximately 205.253 g/mol . It falls within the category of special chemicals and is used in various applications.
Molecular Structure Analysis
The molecular structure of N-Methacryloyltyramine consists of a tyramine core with an additional methacryloyl group attached. The methacryloyl group (CH2=C(CH3)CO-) is linked to the tyramine moiety, resulting in the compound’s unique structure .
Physical And Chemical Properties Analysis
Propiedades
Número CAS |
37140-99-1 |
|---|---|
Nombre del producto |
N-Methacryloyltyramine |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-[2-(4-hydroxyphenyl)ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3,(H,13,15) |
Clave InChI |
VGFIPNNZCAAAMJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCC1=CC=C(C=C1)O |
SMILES canónico |
CC(=C)C(=O)NCCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

